

# Identifying Novel Oncogenic Drivers in Glioblastoma: A Technical Guide to CRISPR Screening

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#### **Abstract**

Glioblastoma (GBM) remains one of the most lethal human cancers, characterized by profound intra-tumoral heterogeneity and inevitable therapeutic resistance. The identification of novel oncogenes that drive GBM proliferation and survival is paramount for the development of new targeted therapies. Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based functional genomics has emerged as a powerful, unbiased tool for systematically interrogating the genetic dependencies of cancer. This technical guide provides an in-depth overview of the methodologies required to design and execute CRISPR-Cas9 screens for the discovery of novel oncogenes in glioblastoma, from in vitro cell line experiments to complex in vivo models. We detail experimental protocols, data analysis pipelines, and the visualization of key cellular pathways, offering a comprehensive resource for researchers aiming to leverage this technology to uncover new therapeutic targets for this devastating disease.

# Introduction to CRISPR-Based Functional Genomics in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor, with a median survival of just over a year.[1] Its resistance to standard therapies, including surgery, radiation, and chemotherapy with temozolomide (TMZ), necessitates the discovery of new molecular targets.[2] Functional



genomic screening using CRISPR-Cas9 technology provides a systematic approach to identify genes that are essential for the growth, survival, and therapeutic resistance of GBM cells.[2][3]

CRISPR screens can be performed in several modalities:

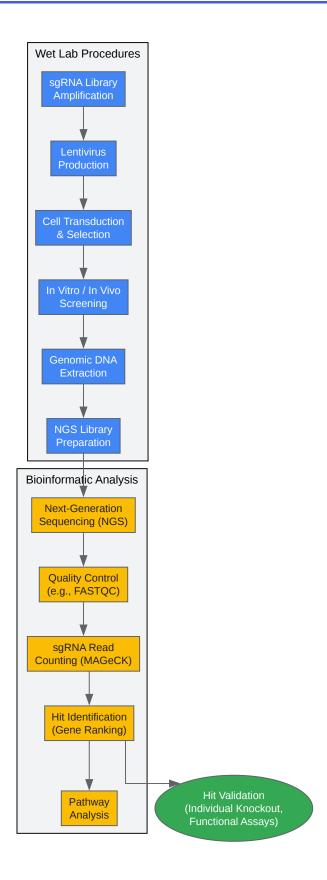
- CRISPR knockout (CRISPRko): Utilizes the Cas9 nuclease to induce loss-of-function mutations, identifying genes essential for cell survival.
- CRISPR interference (CRISPRi): Employs a catalytically deactivated Cas9 (dCas9) fused to a transcriptional repressor to silence gene expression.[1]
- CRISPR activation (CRISPRa): Uses dCas9 fused to a transcriptional activator to upregulate gene expression, identifying genes that can drive oncogenic phenotypes like therapy resistance when overexpressed.

These screens can be conducted in vitro using established GBM cell lines or patient-derived glioblastoma stem cells (GSCs), as well as in vivo through orthotopic xenograft models to better recapitulate the tumor microenvironment.[3][4]

## **Experimental and Bioinformatic Workflow**

The overall workflow for a pooled CRISPR screen involves several key stages, from the initial preparation of the sgRNA library to the final bioinformatic analysis and hit validation. A successful screen relies on meticulous execution at each step to ensure robust and reproducible results.





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Caption: General workflow for a pooled CRISPR-Cas9 screen. (Max-Width: 760px)



# **Detailed Experimental Protocols**

This section provides detailed protocols for the key steps in performing a pooled, lentiviral-based CRISPR knockout screen in glioblastoma cells.

### **Protocol: Lentiviral Library Production**

This protocol describes the packaging of a pooled sgRNA library into lentiviral particles using HEK293T cells.[5][6]

#### Materials:

- HEK293T cells
- · Pooled sgRNA library plasmid
- Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
- Transfection reagent (e.g., Lipofectamine)
- DMEM with 10% FBS
- 0.2 µm PES filters

- Day 0: Plate HEK293T Cells: 24 hours prior to transfection, plate 12.5 x 10<sup>6</sup> HEK293T cells in a 15-cm plate to achieve 70-80% confluency at the time of transfection.[5]
- Day 1: Transfection:
  - In a sterile tube, mix the sgRNA library plasmid and packaging plasmids (e.g., 40 μg total DNA for a 15-cm plate).
  - Add serum-free medium to the plasmid mixture.
  - Add transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.



- Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Incubate at 37°C for 24 hours.[5]
- Day 2: Change Medium: Replace the transfection medium with fresh DMEM (10% FBS) to reduce toxicity. Some protocols recommend adding DNase I to reduce plasmid DNA carryover.[5]
- Day 3: Harvest Virus: At 48 hours post-transfection, collect the virus-containing supernatant.
- Filter and Store: Filter the supernatant through a 0.2 μm PES filter to remove cell debris.[5] Aliquot the viral particles and store them at -80°C. A second harvest can be performed at 72 hours post-transfection.

#### **Protocol: Lentiviral Transduction of Glioblastoma Cells**

This protocol details the infection of Cas9-expressing GBM cells with the pooled lentiviral library.[7][8][9]

#### Materials:

- Cas9-expressing glioblastoma cells (e.g., U87-Cas9, patient-derived GSCs-Cas9)
- Lentiviral library stock
- Polybrene or other transduction-enhancing reagent
- Puromycin (or other selection antibiotic corresponding to the library vector)

- Day 0: Plate GBM Cells: Plate GBM cells such that they are actively dividing and at ~50-70% confluency on the day of transduction.
- Day 1: Transduction:
  - Thaw the lentiviral library aliquot.
  - Prepare fresh media containing Polybrene (typically 4-8 μg/mL).



- Add the lentivirus to the cells at a low Multiplicity of Infection (MOI) of 0.3-0.5. This is critical to ensure that most cells receive only a single sgRNA construct.[8]
- Incubate for 18-24 hours at 37°C.
- Day 2: Antibiotic Selection: Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin. This concentration must be determined beforehand with a kill curve for each cell line.
- Continue Selection: Replace the puromycin-containing medium every 2-3 days until all non-transduced control cells have died (typically 3-7 days).
- Expansion and Harvest: Once selection is complete, expand the transduced cell pool.
   Harvest a baseline sample (T<sub>0</sub>) for genomic DNA extraction. The remaining cells are used for the screen.

### Protocol: In Vivo Orthotopic Glioblastoma Screen

For in vivo screens, transduced GBM cells are implanted into the brains of immunodeficient mice.[4][10][11]

#### Materials:

- Transduced GBM cell pool (e.g., U87-Cas9-sgRNA library)
- Immunodeficient mice (e.g., NSG or athymic nude mice)
- Stereotactic surgery apparatus
- Hamilton syringe

- Cell Preparation: Resuspend the transduced and selected GBM cells in sterile, serum-free medium or PBS at a concentration of approximately 1 x 10<sup>5</sup> cells per 5 μL.[11] Keep cells on ice.
- Anesthesia and Stereotactic Injection:



- Anesthetize the mouse according to approved institutional protocols.
- Mount the mouse in the stereotactic frame.
- Make a small incision in the scalp to expose the skull.
- Using stereotactic coordinates for the striatum (e.g., 2 mm lateral to sagittal suture, 0.5 mm anterior to coronal suture, 3 mm depth), drill a small burr hole through the skull.[10]
- Slowly lower the Hamilton syringe needle to the target depth and inject 1 x  $10^5$  cells in a 5  $\mu$ L volume over 5-10 minutes.
- Leave the needle in place for an additional 5 minutes to prevent reflux, then slowly withdraw it.
- Post-operative Care: Suture the scalp and provide appropriate post-operative care, including analgesics.
- Tumor Growth and Endpoint: Monitor the mice for tumor development (e.g., weight loss, neurological symptoms). At the experimental endpoint, euthanize the mice and carefully resect the tumors.[1]
- Sample Processing: Dissociate the tumor tissue to a single-cell suspension for subsequent genomic DNA extraction.

# Protocol: Genomic DNA Extraction and NGS Library Preparation

This protocol is for isolating genomic DNA (gDNA) and preparing it for next-generation sequencing.[12][13][14][15]

#### Materials:

- Cell pellets (from T<sub>0</sub> and final screen timepoints)
- Genomic DNA extraction kit (column-based for <10 million cells, precipitation-based for >10 million cells)[15]



- PCR primers to amplify the sgRNA cassette
- · High-fidelity DNA polymerase
- NGS library preparation kit (for adding Illumina adapters)

- Genomic DNA Extraction:
  - Extract gDNA from cell pellets using an appropriate kit. Ensure sufficient cell numbers are used to maintain library representation (e.g., at least 500 cells per sgRNA).[13]
  - Quantify the gDNA concentration and assess its purity.
- First PCR (sgRNA Amplification):
  - Perform PCR using primers that flank the integrated sgRNA sequence. Use a high-fidelity polymerase to minimize errors.
  - Use a sufficient amount of gDNA as a template to maintain library complexity (e.g., up to 10 μg of gDNA per 100 μL reaction).[13] Multiple parallel reactions may be needed.
  - Run the product on an agarose gel to confirm amplification of the correct band size.
- Second PCR (Adding Sequencing Adapters):
  - Perform a second, limited-cycle PCR to add Illumina adapters and indexes for multiplexing.[13]
- Purification and Quantification:
  - Purify the final PCR product using a PCR purification kit or gel extraction.
  - Quantify the final library concentration and verify its quality using a Bioanalyzer or similar instrument.

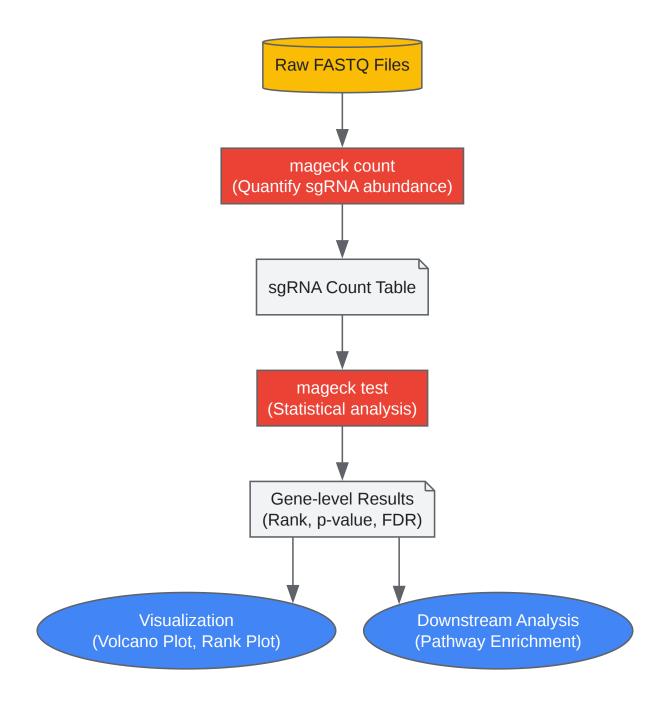


 Sequencing: Pool the indexed libraries and sequence them on an Illumina platform (e.g., NextSeq) using a single-end read (typically 75 bp is sufficient).[13]

# **Data Analysis and Hit Identification**

The raw sequencing data (FASTQ files) must be processed to identify genes whose knockout leads to a significant change in cell fitness. The MAGeCK (Model-based Analysis of Genomewide CRISPR-Cas9 Knockout) pipeline is a widely used tool for this purpose.[16][17][18]





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**Caption:** Bioinformatic pipeline for CRISPR screen data analysis using MAGeCK. (Max-Width: 760px)

#### MAGeCK Workflow:

- mageck count: This command demultiplexes samples and counts the occurrences of each sgRNA in the raw FASTQ files.[17]
  - Input: FASTQ files and a library file mapping sgRNA sequences to gene names.
  - Output: A raw read count table.
  - Example Command:

[17] \* Input: The sgRNA count table from the count step.

- Output: Gene-level and sgRNA-level summary files with statistical scores (p-values, False Discovery Rate).
- Example Command: bash mageck test -k counts.txt -t Final -c T0 -n output\_prefix The output files can be used to rank genes based on their essentiality. In a positive selection screen for oncogenes, hits would be genes whose sgRNAs are significantly depleted from the cell population over time.

# Summary of Novel Oncogenes Identified in Glioblastoma

CRISPR screens have successfully identified numerous genes essential for GBM survival and therapy resistance. The table below summarizes key findings from several impactful studies.



Gene Identified	CRISPR Modality	Screen Type	Phenotyp e	Cell Model(s)	Key Finding	Referenc e
ASH2L	CRISPRko	Focused (Epigenetic )	Survival/Pr oliferation	U373, T98G, U87MG	ASH2L, a subunit of the SET1/MLL complex, is essential for GBM cell viability; its depletion leads to cell cycle arrest and apoptosis.	[19][20][21]
MAP4K4	CRISPRko	Focused (Trafficking /Motility)	Invasion	U138	MAP4K4 was the strongest regulator of invasion; its inhibition reduced migration and invasion in multiple GBM cell lines.	
CARHSP1	CRISPRa	Genome- wide	Radiation Resistance	U87, U251	Overexpre ssion of CARHSP1 drives radioresist ance by	[22]



					activating the TNF-α inflammato ry signaling pathway.	
PAG1, ZNF830	CRISPRko	Genome- wide	Survival (3D Model)	Glioblasto ma Stem Cells (GSCs)	Identified as essential genes in a 3D bioprinted GSC model, and validated in mouse xenografts.	[3]
SOX2	CRISPRko	Genome- wide	GSC Maintenan ce (CD133+)	Patient- derived GSCs	SOX2 is a critical regulator of the GSC marker CD133 and is essential for GSC self-renewal and proliferatio n.	[23]

# **Key Signaling Pathways of Novel GBM Oncogenes**

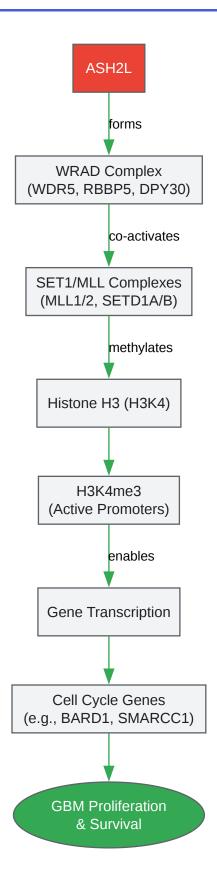
Understanding the signaling context of identified hits is crucial for developing targeted therapies. Below are diagrams of pathways involving novel oncogenes identified through CRISPR screens.



# ASH2L and the SET1/MLL Complex in Cell Cycle Regulation

ASH2L is a core component of the WRAD module, which is essential for the activity of SET1/MLL family histone methyltransferases. These complexes place activating H3K4 methylation marks at the promoters of genes involved in cell cycle progression. Depletion of ASH2L disrupts this process, leading to cell cycle arrest and apoptosis in GBM cells. [19][24] [25]





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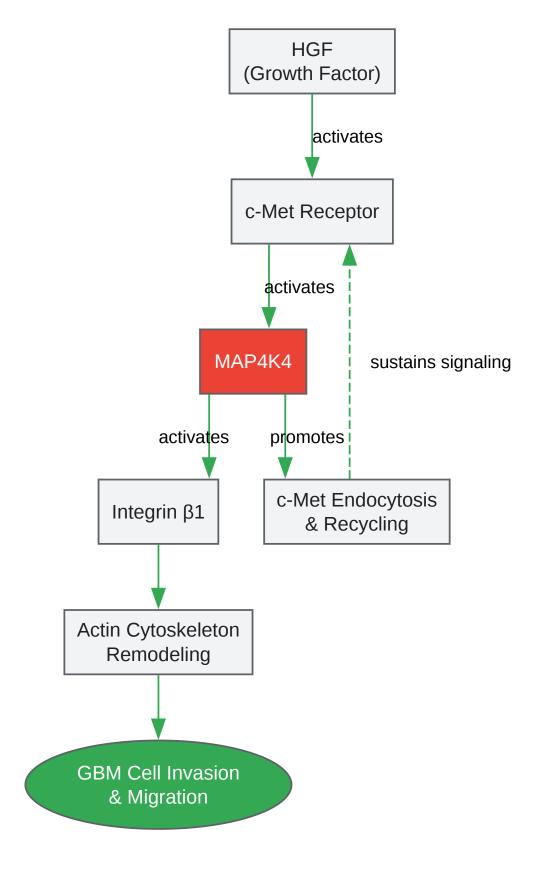


**Caption:** ASH2L as a core component of SET1/MLL complexes driving GBM proliferation. (Max-Width: 760px)

# **MAP4K4 Signaling in Glioblastoma Invasion**

MAP4K4 acts as a key regulator of cell migration and invasion. In cancer cells, it can be activated downstream of receptor tyrosine kinases like c-Met. MAP4K4 then promotes the activation of integrin β1 and regulates endocytosis and recycling of c-Met, sustaining proinvasive signaling pathways that are critical for the infiltrative nature of glioblastoma. [26][27] [28]





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Caption: MAP4K4 signaling cascade promoting GBM cell invasion. (Max-Width: 760px)



# **Validation of Novel Oncogene Candidates**

Identifying a gene as a "hit" in a primary screen is only the first step. Rigorous validation is required to confirm its role in glioblastoma biology.

#### Validation Strategies:

Individual Gene Knockout: Validate the screen phenotype by knocking out the candidate gene using 2-3 independent sgRNAs to rule out off-target effects. [2]2. Functional Assays: Perform in vitro assays to assess the impact of gene knockout on specific cancer hallmarks, such as proliferation (clonogenic assays), survival (apoptosis assays), and invasion (transwell migration assays). [19]3. Orthotopic Xenograft Models: Confirm the in vivo relevance by implanting GBM cells with the specific gene knocked out into mice and monitoring tumor growth and survival. [19][21]4. Clinical Relevance: Analyze patient tumor databases (e.g., The Cancer Genome Atlas) to determine if the expression of the candidate gene correlates with patient survival or tumor grade. [2]

### **Conclusion and Future Directions**

CRISPR-based screens have proven to be an invaluable technology for dissecting the complex genetic landscape of glioblastoma. They have successfully uncovered novel oncogenes and pathways that were not previously implicated in the disease, providing a rich source of potential therapeutic targets. Future screens will likely incorporate more complex models, such as patient-derived organoids and humanized mouse models, and will be combined with single-cell sequencing to dissect the heterogeneity of genetic dependencies within a tumor. As our understanding of the functional genomics of glioblastoma deepens, these approaches will be instrumental in developing more effective, personalized therapies for patients.

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